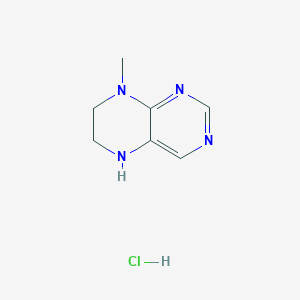
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64. It belongs to the class of pteridines, which are nitrogen-containing heterocyclic compounds. Pteridines are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride involves several steps. One common method includes the reaction of pyrimidine with pyrazine to form the pteridine nucleus . The specific synthetic route and reaction conditions for this compound are not widely documented, but general methods for pteridine synthesis often involve nucleophilic substitution reactions at ring carbons and organometallic couplings .
Chemical Reactions Analysis
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Pteridines are known to play roles in various biological processes, including enzyme cofactors and pigments.
Medicine: Pteridine derivatives have been studied for their potential anticancer and antimicrobial activities.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride can be compared with other pteridine derivatives, such as:
6,7-Dihydro-5-methyl-5H-cyclopentapyrazine: This compound is used as a flavoring agent and has a similar heterocyclic structure.
Tetrahydrobiopterin: This is a naturally occurring pteridine that acts as a cofactor for several enzymes involved in amino acid metabolism.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities.
Properties
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJLOOKTYFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














